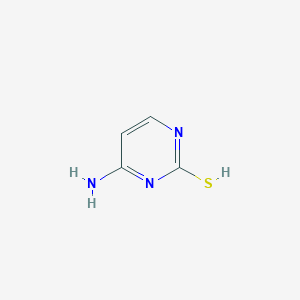

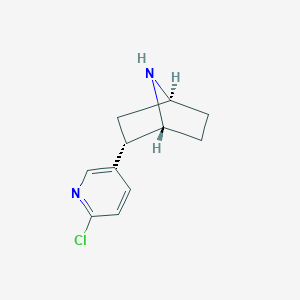

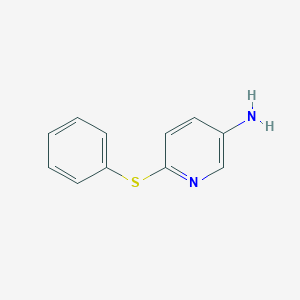

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (DICOA) is a naturally occurring compound found in a wide range of plants, including the bark of the chestnut tree and the roots of the sweet flag. DICOA, also known as indole-3-carboxylic acid, is a component of many plant-derived compounds and has been used in traditional Chinese medicine for centuries. In recent years, DICOA has attracted increasing attention in the scientific community due to its potential applications in a variety of fields, such as medicine, agriculture, and biotechnology. The aim of

Applications De Recherche Scientifique

Corrosion Inhibition

A study investigated the anti-corrosive behavior of indanone derivatives, including compounds similar to 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, on mild steel in hydrochloric acid solution. These compounds demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors. The study utilized various analytical techniques, including gravimetric, electrochemical measurements, and surface analysis, to evaluate the inhibition properties. Theoretical studies supported the experimental findings, indicating a correlation between molecular structure and inhibition efficiency (Saady et al., 2018).

Synthesis and Fluorescence Properties

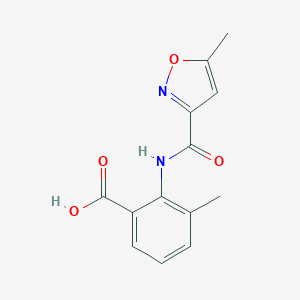

Another research focus is on the synthesis and characterization of derivatives, including their fluorescence properties. For instance, various benzo[c]coumarin carboxylic acids were synthesized, including compounds structurally related to 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. These compounds exhibited excellent fluorescence in both ethanol solution and the solid state, highlighting their potential applications in materials science, particularly in the development of fluorescent materials (Shi et al., 2017).

Propriétés

IUPAC Name |

6,7-dihydroxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQPYDSJBWIOJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650110 |

Source

|

| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

CAS RN |

148050-69-5 |

Source

|

| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)

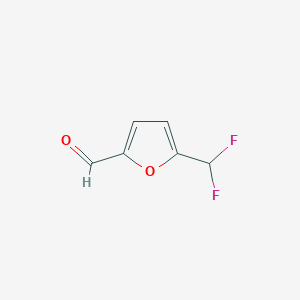

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)